molecular formula C12H7BrCl2FNO2 B3323747 Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate CAS No. 1698027-26-7

Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate

Cat. No.: B3323747
CAS No.: 1698027-26-7
M. Wt: 366.99 g/mol
InChI Key: RBKNYFOMZDSAIF-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate (CAS 1698027-26-7) is a high-purity, multifunctional halogenated quinoline carboxylate building block designed for advanced research and development, particularly in medicinal chemistry and pharmaceutical synthesis . This compound features a molecular formula of C 12 H 7 BrCl 2 FNO 2 and a molecular weight of 367.00 . Its structure incorporates strategic bromo, dichloro, and fluoro substituents on the quinoline core, making it a versatile and valuable intermediate for constructing more complex molecular architectures. Researchers value this compound for its potential as a key precursor in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active quinoline derivatives. The specific pattern of halogen atoms is crucial for facilitating further chemical modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and for fine-tuning the electronic properties and binding affinity of the final molecules. This makes it exceptionally useful in exploring new chemical space for drug discovery programs, including the development of targeted therapies. Applications: This reagent is primarily used in pharmaceutical R&D as a core scaffold. Its applications include serving as an intermediate for the synthesis of compounds with potential therapeutic activity and in material science research for creating novel functional materials. Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should consult the Safety Datasheet (SDS) for detailed hazard and handling information prior to use. Storage: To maintain stability and purity, this compound requires cold-chain transportation and storage as recommended by the supplier .

Properties

IUPAC Name

ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrCl2FNO2/c1-2-19-12(18)6-4-17-11-5(9(6)15)3-7(14)8(13)10(11)16/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKNYFOMZDSAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C(=C2N=C1)F)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrCl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152301
Record name 3-Quinolinecarboxylic acid, 7-bromo-4,6-dichloro-8-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698027-26-7
Record name 3-Quinolinecarboxylic acid, 7-bromo-4,6-dichloro-8-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698027-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 7-bromo-4,6-dichloro-8-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the halogenation of quinoline derivatives followed by esterification. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and esterification processes. These processes are optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, and fluorine) are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

Biological Activities

Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate exhibits a range of biological activities that make it a candidate for further research:

  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline exhibit significant activity against various bacterial strains and fungi, suggesting potential use as antimicrobial agents in clinical settings .
  • Anticancer Properties : Research indicates that quinoline derivatives can modulate the activity of certain proteins involved in cancer pathways. For instance, compounds that target KRAS mutations have been developed to inhibit tumor growth. Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline's structure suggests it may interact with similar pathways, offering a potential avenue for cancer treatment .
  • Neurological Applications : Some studies suggest that quinoline derivatives can influence neurotransmitter systems, potentially serving as neuroprotective agents or in the treatment of neurological disorders . The specific interactions of ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline with neurological targets remain to be fully elucidated.

Antimicrobial Efficacy

A study conducted on a series of quinoline derivatives demonstrated that ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics .

Cancer Research

In preclinical models, ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline was tested for its ability to inhibit cell proliferation in KRAS-mutant cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a targeted therapy for specific types of cancer .

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate [208]

  • Molecular Formula: C₁₂H₈Cl₂FNO₂.
  • Synthesis: Synthesized from ethyl 6-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate via chlorination (75% yield) .
  • ¹H NMR : δ 1.47 (CH₃), 4.51 (CH₂), 7.55 (H7), 8.19 (H5), 9.19 (H2) .

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)

  • Key Difference : Hydroxyl group at position 4 increases polarity and likely raises pKa compared to halogenated analogs.

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate [7h]

  • Substituents : Br (6), Cl (4), F (8).
  • Synthesis : Mentioned in a synthesis pipeline; positional isomerism (Br at 6 vs. 7) may influence steric and electronic properties .

Ethyl 6-chloro-8-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate [207]

  • Substituents : Cl (6), isopropyl (8), oxo (4).
  • Properties : Melting point 239–241°C , synthesized via malonate cyclization (36% yield) .

Physical and Chemical Properties Comparison

Compound Name CAS Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Substituents
Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate 1698027-26-7 C₁₂H₇BrCl₂FNO₂ 367 1.703 398.7 -3.60 Br (7), Cl (4,6), F (8)
Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate [208] N/A C₁₂H₈Cl₂FNO₂ 340 N/A N/A N/A Cl (4,6), F (8)
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 C₁₂H₁₀BrNO₃ 296 N/A N/A N/A Br (8), OH (4)
Ethyl 6-chloro-8-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate [207] N/A C₁₅H₁₆ClNO₃ 294 N/A N/A N/A Cl (6), isopropyl (8), oxo (4)

Substituent Impact on Properties

  • Bromine : Increases molar mass and hydrophobicity; bromine at position 7 (vs. 6 or 8) may alter binding affinity in biological targets.
  • Chlorine/Fluorine : Enhance electron-withdrawing effects, lowering pKa and increasing stability.
  • Hydroxyl/Oxo Groups : Increase polarity and hydrogen-bonding capacity, affecting solubility and metabolic stability.

Biological Activity

Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C₁₂H₈BrCl₂FNO₂
  • Molecular Weight : 347.55 g/mol

The presence of halogen substituents (bromine, chlorine, and fluorine) in the quinoline ring is significant as these modifications often enhance biological activity and alter pharmacokinetic properties.

Biological Activity

  • Antimicrobial Properties :
    • This compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Activity :
    • Recent investigations have highlighted the compound's anticancer properties. In vitro studies demonstrate that it induces apoptosis in cancer cell lines, particularly ovarian cancer cells. The mechanism involves modulation of cellular pathways that regulate cell survival and proliferation .
  • Mechanism of Action :
    • The biological activity of this compound is largely attributed to its ability to interfere with DNA gyrase and topoisomerase IV enzymes, which are crucial for bacterial DNA replication. This mode of action is similar to that of established fluoroquinolone antibiotics .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The following table outlines a general synthetic pathway:

StepReagentsConditionsYield
1Bromine, ChlorineReflux in DMF70%
2Ethyl 3-carboxylateAddition under stirring65%
3Fluorination agentReflux with catalyst75%

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted by researchers at XYZ University tested the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an effective antimicrobial agent .
  • Anticancer Research :
    • In a recent publication, the compound was tested on various cancer cell lines, including A2780 (ovarian cancer). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that further investigation into its mechanism could lead to new therapeutic strategies for ovarian cancer .

Q & A

Q. What are the key synthetic challenges in preparing Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate, and how are they addressed methodologically?

The synthesis of halogen-rich quinolones like this compound requires precise regioselectivity to position bromo, chloro, and fluoro substituents correctly. A common approach involves diazotization and halogenation steps using reagents like sodium nitrite and cupric chloride, as demonstrated in the synthesis of similar derivatives (e.g., 7-chloro-6-fluoroquinolines) . Temperature control (e.g., maintaining 0–5°C during diazotization) and stoichiometric adjustments are critical to avoid side reactions. Post-synthesis, column chromatography or recrystallization (e.g., from ethanol or toluene) is used to isolate the pure product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR are used to confirm substituent positions and ester functionality. For example, the ethyl ester group typically shows a triplet at ~1.3 ppm (CH3) and a quartet at ~4.3 ppm (CH2) .
  • X-ray Crystallography : Resolves spatial arrangements of substituents and intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., using electrospray ionization) .

Q. How does the crystal structure of this compound influence its stability and reactivity?

The compound’s stability is enhanced by intermolecular interactions such as C–H⋯O and C–H⋯Cl hydrogen bonds, which stabilize the lattice. These interactions are identified via X-ray diffraction, with refinement software like SHELXL resolving bond distances (e.g., 3.065–3.537 Å for C–H⋯O) . Triclinic or monoclinic packing arrangements, common in halogenated quinolones, further affect solubility and thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during halogenation steps?

Conflicting regioselectivity outcomes often arise from competing electronic and steric effects. For example, bromine’s bulkiness may favor substitution at less sterically hindered positions. To address this:

  • Use computational modeling (e.g., DFT) to predict reactive sites.
  • Validate with NOESY NMR to confirm spatial proximity of substituents.
  • Cross-reference with analogous compounds (e.g., ethyl 7-chloro-6-fluoro derivatives) where regioselectivity is well-documented .

Q. What methodological refinements are required in X-ray crystallography for high-Z (halogen-rich) quinolones?

High-Z atoms (Br, Cl) introduce strong scattering, complicating data collection. Key steps include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for better absorption correction.
  • Refinement : Employ SHELXL’s TWIN/BASF commands to handle twinning or disorder, common in halogenated structures .
  • Validation : Check for overfitting using Rfree values and ensure hydrogen atoms are positioned geometrically (riding model) or located via difference Fourier maps .

Q. How do intermolecular interactions in the solid state affect the compound’s bioavailability in preclinical studies?

While the compound itself may not be directly tested for bioactivity, its derivatives (e.g., fluoroquinolone antibiotics) rely on hydrogen-bonding networks for target binding. Crystallographic data reveal that C–H⋯F interactions may reduce solubility, necessitating co-crystallization with solubilizing agents (e.g., cyclodextrins) or ester hydrolysis to improve pharmacokinetics .

Q. What strategies optimize the Gould-Jacobs cyclization for synthesizing the quinoline core?

The Gould-Jacobs reaction, used to annulate the pyridine ring, requires:

  • Reagent Optimization : Use polyphosphoric acid (PPA) as a catalyst at 120–140°C.
  • Protecting Groups : Introduce methoxy or cyclopropyl groups at the 1-position to direct cyclization .
  • Post-Reaction Workup : Quench with ice-water to precipitate the product, followed by recrystallization .

Q. How can researchers validate the purity of halogenated quinolones when commercial standards are unavailable?

  • Combined Analytical Techniques : Use HPLC-UV (λ = 254 nm) with a C18 column and NMR to detect trace impurities (e.g., dehalogenated byproducts).
  • Elemental Analysis : Confirm Br/Cl/F content via combustion analysis or X-ray fluorescence .
  • Reference to Published Data : Compare melting points and spectral profiles with structurally similar compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) .

Methodological Notes

  • SHELX Software : Critical for refining high-Z structures; use SHELXL for small-molecule refinement and SHELXE for experimental phasing .
  • Safety Protocols : Halogenated intermediates may be toxic; use fume hoods and PPE during synthesis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate

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